3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Ethyl and Methoxyphenyl Groups: The ethyl and methoxyphenyl groups can be introduced through alkylation and arylation reactions, respectively. These reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and suitable alkylating or arylating agents.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester. This reaction is typically carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can also improve the overall quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkyl halides, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, and organometallic reagents (e.g., Grignard reagents, organolithium compounds).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound can be investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide depends on its specific interactions with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes, thereby modulating biochemical pathways and cellular processes.
Modulation of Gene Expression: The compound may influence the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
Oxazole Derivatives: Compounds containing the oxazole ring, such as 2,5-dimethyl-1,2-oxazole-4-carboxamide, which may have similar chemical properties and reactivity.
Methoxyphenyl Derivatives: Compounds containing the methoxyphenyl group, such as 3-methoxyphenylacetic acid, which may exhibit similar biological activities.
Carboxamide Derivatives: Compounds containing the carboxamide group, such as N-ethyl-N-(3-methoxyphenyl)acetamide, which may have similar pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-5-14-15(11(3)21-18-14)16(19)17-10(2)12-7-6-8-13(9-12)20-4/h6-10H,5H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYQHXNOIWTKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC(C)C2=CC(=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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